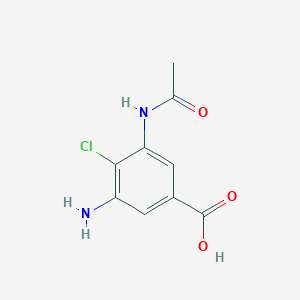

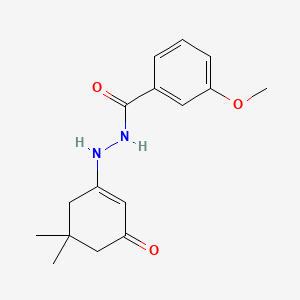

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide, also known as Loperamide, is a synthetic opioid drug used to treat diarrhea. It was first synthesized in 1969 by Paul Janssen, a Belgian chemist. Loperamide is a potent anti-diarrheal agent that acts by slowing down the movement of the intestines, thereby reducing the frequency of bowel movements.

Wirkmechanismus

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide acts by binding to the mu-opioid receptors in the gut, thereby reducing the secretion of fluid and electrolytes into the intestinal lumen. This results in a reduction in the frequency and volume of bowel movements. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide does not cross the blood-brain barrier, and therefore has no central nervous system effects.

Biochemical and Physiological Effects:

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the tone and amplitude of the anal sphincter, reduce the tone of the rectum, and increase the transit time of fecal matter through the colon. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has also been shown to decrease the activity of the myenteric plexus, which is responsible for regulating intestinal motility.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective mu-opioid receptor agonist, and is relatively easy to synthesize. However, there are also some limitations to its use. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. In addition, the anti-diarrheal effects of loperamide can be variable and may depend on the underlying cause of the diarrhea.

Zukünftige Richtungen

There are several areas of future research that could be pursued with regards to loperamide. One area of interest is the potential use of loperamide in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease. Another area of research could be the development of novel loperamide analogs with improved selectivity and efficacy. Finally, the mechanisms underlying the anti-diarrheal effects of loperamide could be further elucidated to improve our understanding of its pharmacology.

Synthesemethoden

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide is synthesized from the precursor compound, 4-cyano-2-dimethylamino-4,4-diphenylbutane. The synthesis involves several steps, including reduction of the cyano group to an amine, followed by acylation with furoyl chloride and subsequent reduction of the resulting amide to the corresponding carboxamide. The final step involves benzylating the piperidine nitrogen with benzyl chloride.

Wissenschaftliche Forschungsanwendungen

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has been extensively studied for its anti-diarrheal properties. It is widely used in clinical practice to manage acute and chronic diarrhea. N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.

Eigenschaften

IUPAC Name |

N-benzyl-1-(furan-2-carbonyl)-N-propan-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-16(2)23(15-17-7-4-3-5-8-17)20(24)18-10-12-22(13-11-18)21(25)19-9-6-14-26-19/h3-9,14,16,18H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBUPQNYDSMDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(2-furoyl)-N-isopropylpiperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)

![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)

![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)